molecular formula C16H15BrO4 B2547928 3-bromo-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic Acid CAS No. 938149-02-1

3-bromo-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic Acid

Cat. No.: B2547928
CAS No.: 938149-02-1
M. Wt: 351.196
InChI Key: VIAVAJISNWPLSZ-UHFFFAOYSA-N
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Description

3-bromo-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic acid is an organic compound with a complex structure that includes bromine, methoxy, and methylphenyl groups

Preparation Methods

The synthesis of 3-bromo-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic acid typically involves multiple steps. One common method includes the bromination of 5-methoxy-4-[(4-methylphenyl)methoxy]benzoic acid. The reaction conditions often require a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Chemical Reactions Analysis

3-bromo-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic acid can undergo various chemical reactions, including:

Scientific Research Applications

3-bromo-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic acid involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, while the methoxy and methylphenyl groups can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

3-bromo-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic acid can be compared with similar compounds such as:

    4-methoxybenzoic acid: Lacks the bromine and methylphenyl groups, making it less reactive in certain substitution reactions.

    3-bromo-4-methoxybenzoic acid: Similar structure but lacks the methylphenyl group, which can affect its hydrophobic interactions and binding properties.

    5-methoxy-4-[(4-methylphenyl)methoxy]benzoic acid: Lacks the bromine atom, making it less versatile in halogen bonding.

Properties

IUPAC Name

3-bromo-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO4/c1-10-3-5-11(6-4-10)9-21-15-13(17)7-12(16(18)19)8-14(15)20-2/h3-8H,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIAVAJISNWPLSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2Br)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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